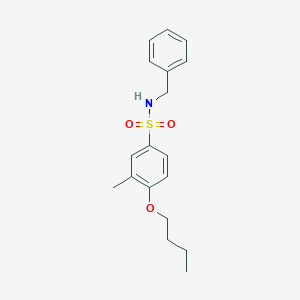
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMSB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.4 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its versatility in various research fields. N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be easily synthesized and has a wide range of potential applications. Additionally, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its poor solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide-based materials for various applications such as catalysis and gas storage. Another area of research is the investigation of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's potential as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide and its potential interactions with other drugs and molecules.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and antiviral activities. In material science, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.
Propriétés
Nom du produit |
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-8-9-16(15(10-11)20-4)21(18,19)17-14-7-5-6-12(2)13(14)3/h5-10,17H,1-4H3 |
Clé InChI |
QDTDBLUVYUETJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















